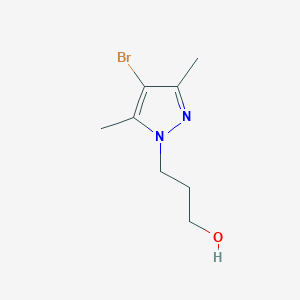
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is an organic compound with the molecular formula C8H13BrN2O and a molecular weight of 233.11 g/mol This compound is characterized by a pyrazole ring substituted with a bromine atom and two methyl groups, attached to a propanol chain
準備方法
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate propanol derivative under controlled conditions. The reaction conditions often include the use of a base to deprotonate the pyrazole ring, facilitating the nucleophilic attack on the propanol derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various derivatives
科学的研究の応用
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar compounds to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol include:
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine: This compound has an amine group instead of a hydroxyl group, which can significantly alter its chemical reactivity and biological activity.
4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile:
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound has a pyridine ring, which can influence its binding affinity and specificity for certain molecular targets.
生物活性
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is an organic compound with the molecular formula C8H13BrN2O and a molecular weight of 233.11 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name: 3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-ol
- CAS Number: 925607-98-3
- Molecular Weight: 233.11 g/mol
- Molecular Formula: C8H13BrN2O
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine substituent and the pyrazole ring are critical for binding to these targets, which modulates their activity. The compound's structure allows it to participate in various biochemical pathways, influencing cellular processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that compounds containing pyrazole derivatives can possess significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.
2. Antitumor Activity
The compound's structural analogs have been explored for their antitumor effects. Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
3. Enzyme Inhibition
The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its interaction with these enzymes can lead to altered metabolic states in cells, which is essential for drug development targeting metabolic diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives of this compound:
Detailed Research Example
In a study published in MDPI, researchers synthesized several pyrazole derivatives, including those similar to this compound, and evaluated their biological activities. The results indicated that modifications on the pyrazole ring significantly impacted the compounds' efficacy against various cancer cell lines and microbial strains .
特性
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-6-8(9)7(2)11(10-6)4-3-5-12/h12H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDALWIAGKTUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCO)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586332 |
Source


|
| Record name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925607-98-3 |
Source


|
| Record name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













